Preladenant (chemical name: 2-(furan-2-yl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine), also known by its development code SCH 420814, is a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, ] It belongs to the triazolopyrimidine class of chemical compounds. [] Preladenant has been the subject of extensive research for its potential therapeutic applications in various neurological and psychiatric disorders, primarily Parkinson's disease (PD). [, , ]
The synthesis of Preladenant involves several key steps. The most common method reported includes the O-methylation of a desmethyl precursor using carbon-11 methyl iodide in the presence of potassium hydroxide. This process yields 11C-preladenant, which is utilized as a positron emission tomography (PET) imaging agent for studying adenosine A2A receptor occupancy in vivo. The typical yield of this synthesis is approximately 2.78 ± 1.32 gigabecquerels (GBq), with a radiochemical purity exceeding 98% .
The synthesis has been optimized to ensure high purity and specific activity, which are crucial for effective imaging and pharmacological studies.
Preladenant has a complex molecular structure characterized by its pyrimidine core and various functional groups that enhance its binding affinity to adenosine A2A receptors. The molecular formula for Preladenant is C17H22N6O2, and its structure can be described as follows:
Preladenant participates in various chemical reactions primarily related to its binding interactions with adenosine receptors. As an antagonist, it competes with endogenous adenosine for binding to the A2A receptor, inhibiting receptor activation.
Preladenant functions as an antagonist at the adenosine A2A receptors, which are widely distributed in the brain and play significant roles in modulating neurotransmitter release and neuronal excitability. By blocking these receptors, Preladenant can mitigate the effects of excessive adenosine signaling, which is implicated in various neurodegenerative diseases.
Preladenant exhibits several notable physical and chemical properties that influence its pharmacological profile:
Preladenant is primarily investigated for its potential therapeutic applications in treating Parkinson's disease by enhancing dopaminergic signaling through A2A receptor antagonism. Additionally, it serves as a valuable research tool for studying adenosine receptor dynamics through imaging techniques like PET.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3